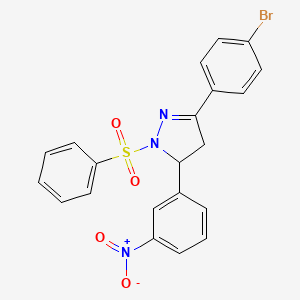![molecular formula C22H16N4O3S B2756127 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251612-93-7](/img/no-structure.png)
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16N4O3S and its molecular weight is 416.46. The purity is usually 95%.
BenchChem offers high-quality 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research on derivatives of thieno[2,3-d]pyrimidine has shown that certain compounds exhibit significant antioxidant activity. A study by Kotaiah et al. (2012) synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine derivatives and evaluated their in vitro antioxidant activity. Compounds with electron-donating substituents on the thienopyrimidine ring demonstrated enhanced radical scavenging activity, highlighting the potential of these derivatives in oxidative stress-related research (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have also been explored. Vlasov et al. (2015) developed an effective synthesis approach for 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and assessed its antimicrobial activity. The study found that certain compounds exhibited activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating their potential as antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Anti-protozoal Activity
Dürüst et al. (2012) focused on the synthesis of novel oxadiazolyl pyrrolo triazole diones with 1,2,4-oxadiazole and 1,2,3-triazole components, evaluating their anti-protozoal and cytotoxic activities. The compounds designed showed promise as anti-protozoal agents, further supporting the versatility of thieno[2,3-d]pyrimidine derivatives in addressing various parasitic infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Synthesis and Characterization
Beyond biological activities, research has also focused on the synthesis and characterization of thieno[2,3-d]pyrimidine derivatives to explore their chemical properties and potential applications. Studies such as those by El-Gazzar, Hussein, and Aly (2006) have prepared thieno[2,3-d]pyrimidine compounds fused with various rings, aiming to produce biologically active compounds. These synthetic efforts contribute to the understanding of the chemical and structural properties of thieno[2,3-d]pyrimidine derivatives, paving the way for their application in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the introduction of the oxadiazole and benzyl groups.", "Starting Materials": [ "4-methylbenzaldehyde", "thiophene-2,4-dicarboxylic acid", "p-toluidine", "hydrazine hydrate", "benzyl bromide", "potassium carbonate", "acetic anhydride", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "sodium chloride", "sodium hydroxide", "sulfuric acid", "nitric acid", "ethanol", "water" ], "Reaction": [ "Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system:", "Step 1: Condensation of thiophene-2,4-dicarboxylic acid with p-toluidine in the presence of potassium carbonate to form 3-(p-tolyl)thiophene-2,4-dicarboxylic acid.", "Step 2: Cyclization of 3-(p-tolyl)thiophene-2,4-dicarboxylic acid with acetic anhydride in the presence of sulfuric acid to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Introduction of oxadiazole and benzyl groups:", "Step 3: Diazotization of 3-phenyl-1,2,4-oxadiazol-5-amine with sodium nitrite and hydrochloric acid.", "Step 4: Coupling of the diazonium salt with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of copper sulfate and sodium bicarbonate to form 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 5: Alkylation of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with benzyl bromide in the presence of sodium hydroxide to form the final compound." ] } | |
Número CAS |
1251612-93-7 |
Fórmula molecular |
C22H16N4O3S |
Peso molecular |
416.46 |
Nombre IUPAC |
3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S/c1-14-7-9-16(10-8-14)26-21(27)19-17(11-12-30-19)25(22(26)28)13-18-23-20(24-29-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Clave InChI |
KAUFZGWBKADZKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




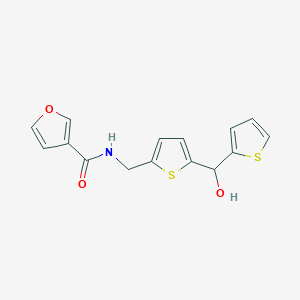
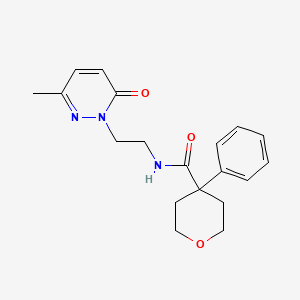
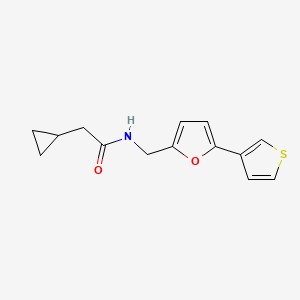
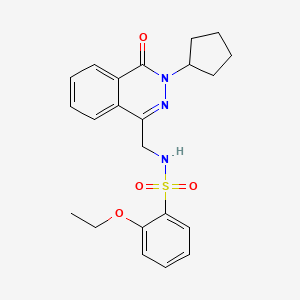
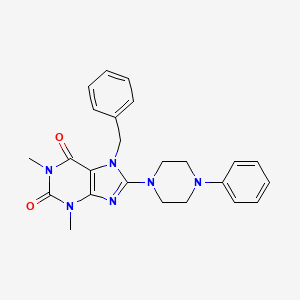
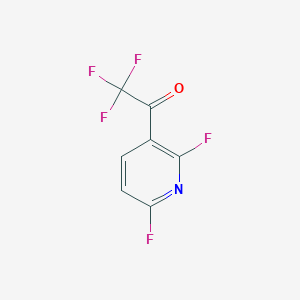
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2756053.png)
![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2756057.png)
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2756062.png)

